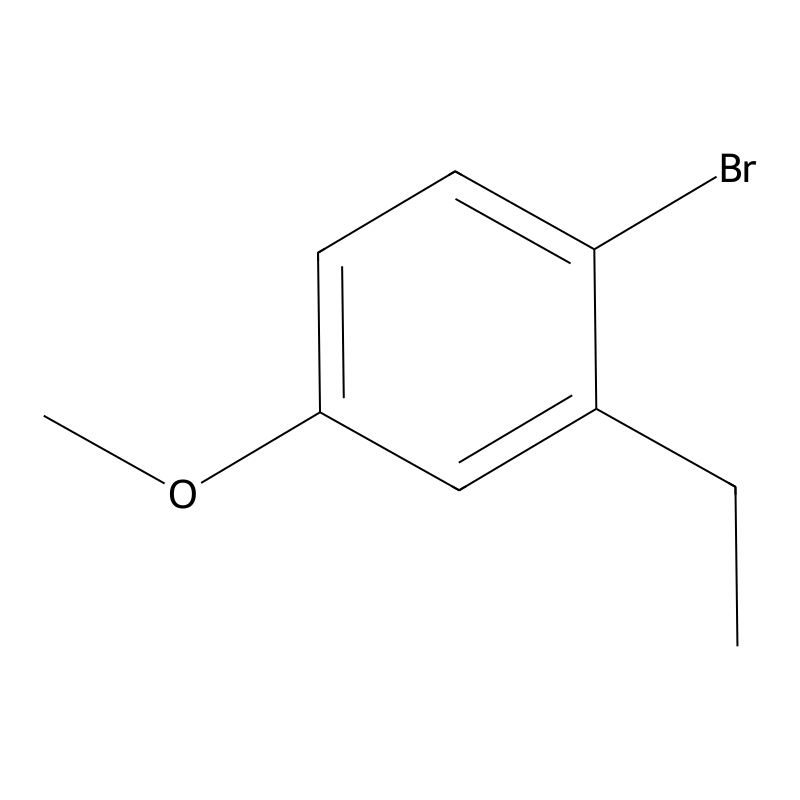

1-Bromo-2-ethyl-4-methoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Organic synthesis: The presence of a bromine atom (Br) makes 1-Bromo-2-ethyl-4-methoxybenzene a potential building block for organic synthesis. The Br group can be readily substituted for other functional groups through various reactions, allowing the creation of more complex molecules [].

- Medicinal chemistry: The methoxy group (OCH3) can contribute to the biological activity of a molecule. Similarly, the ethyl group (C2H5) can influence properties like solubility and metabolism. This suggests 1-Bromo-2-ethyl-4-methoxybenzene could be a starting point for the development of new drugs, although further research would be needed to confirm its potential [].

- Material science: Aromatic compounds with specific functional groups can be useful in the development of new materials. The combined presence of the Br, OCH3, and C2H5 groups in 1-Bromo-2-ethyl-4-methoxybenzene could potentially influence properties relevant for materials science applications, but more investigation would be required [].

1-Bromo-2-ethyl-4-methoxybenzene is an organic compound with the molecular formula C9H11BrO. It features a benzene ring substituted with a bromine atom, an ethyl group, and a methoxy group. This compound is notable for its role as an intermediate in various chemical syntheses and has applications in scientific research, particularly in organic chemistry and biochemistry. The presence of both the ethyl and methoxy groups influences its reactivity and properties, making it a valuable compound in synthetic chemistry .

- Electrophilic Aromatic Substitution: The primary reaction mechanism involves the substitution of the bromine atom on the benzene ring through electrophilic aromatic substitution, where the bromine acts as a leaving group.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide ions, leading to products like 2-ethyl-4-methoxyphenol.

- Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes, while the methoxy group can also undergo oxidation under certain conditions.

- Reduction: The bromine atom can be reduced to yield 2-ethyl-4-methoxybenzene, effectively removing the halogen substituent .

The synthesis of 1-Bromo-2-ethyl-4-methoxybenzene typically involves:

- Bromination of 2-Ethyl-4-methoxybenzene: This method employs bromine in the presence of a catalyst such as iron(III) bromide. The reaction occurs under mild conditions, where bromine acts as the electrophile that substitutes a hydrogen atom on the benzene ring.

- Electrophilic Aromatic Substitution: This general method can be adapted for various substrates to introduce different substituents onto the benzene ring.

- Industrial Production: For larger scale production, methods may include additional purification steps such as distillation or recrystallization to achieve high purity levels .

1-Bromo-2-ethyl-4-methoxybenzene is utilized in various fields:

- Chemistry: As an intermediate in synthesizing more complex organic molecules.

- Biology: In studies focusing on biochemical pathways and enzyme interactions.

- Industry: In producing specialty chemicals and materials, particularly those requiring specific aromatic compounds.

Studies on 1-Bromo-2-ethyl-4-methoxybenzene's interactions focus primarily on its electrophilic nature, which allows it to participate in substitution reactions with nucleophiles. Its interactions may modulate the activity of enzymes or receptors in biochemical pathways, although comprehensive studies detailing these interactions remain sparse.

Several compounds share structural similarities with 1-Bromo-2-ethyl-4-methoxybenzene. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Bromo-4-ethyl-2-methoxybenzene | Bromine at position 1, ethyl at position 4 | Different substitution pattern affects reactivity |

| 2-Bromoanisole | Bromine at position 2, methoxy at position 4 | Lacks ethyl group; simpler structure |

| 4-Bromoanisole | Bromine at position 4, methoxy at position 3 | Different position of bromine affects electronic properties |

Uniqueness

The uniqueness of 1-Bromo-2-ethyl-4-methoxybenzene lies in its specific substitution pattern on the benzene ring. This arrangement influences its reactivity and applications significantly compared to other similar compounds. The combination of an ethyl and methoxy group at defined positions creates distinct electronic properties and steric hindrance that set it apart from its analogs .

Fundamental Bromination Mechanisms

The synthesis of 1-bromo-2-ethyl-4-methoxybenzene relies primarily on electrophilic aromatic substitution mechanisms, which proceed through well-established pathways involving the formation of arenium ion intermediates [5] [8]. The electrophilic aromatic bromination reaction typically follows a stepwise mechanism where the aromatic ring acts as a nucleophile, attacking an electrophilic bromine species to form a cyclohexadienyl cation intermediate, commonly referred to as a Wheland intermediate [5] [8]. This intermediate subsequently undergoes deprotonation to restore aromaticity and yield the final brominated product [5].

The rate-determining step in electrophilic aromatic bromination is generally the formation of the arenium ion, as this process involves the temporary loss of aromatic stabilization [8]. According to the Hammond postulate, the transition state resembles the arenium ion intermediate, meaning that factors which stabilize the intermediate also lower the activation energy for the overall reaction [8]. The positive charge in the arenium ion is delocalized primarily at positions ortho and para to the site of substitution, which explains the directing effects observed with various substituents [8].

Direct Bromination with Molecular Bromine

Traditional bromination approaches utilize molecular bromine in combination with Lewis acid catalysts such as iron tribromide or aluminum tribromide [11]. The catalyst serves to polarize the bromine molecule, creating a more electrophilic species that can effectively attack the aromatic ring [11]. The mechanism begins with the coordination of bromine to the Lewis acid catalyst, forming a complex that behaves as a bromine cation equivalent [11]. This activated bromine species then undergoes electrophilic addition to the aromatic ring, followed by elimination of a proton to regenerate aromaticity [11].

For substrates containing both ethyl and methoxy substituents, the regioselectivity of bromination is governed by the electronic effects of these groups [8]. The methoxy group acts as a strong ortho-para director due to its electron-donating character through resonance [20] [24]. The ethyl group also functions as an ortho-para director, though with weaker activating properties compared to the methoxy substituent [18] [24]. The combined influence of these substituents typically results in bromination occurring at positions that are ortho or para to the most activating group [8] [24].

N-Bromosuccinimide Methodologies

N-bromosuccinimide has emerged as a highly effective and selective brominating agent for aromatic compounds, offering advantages over molecular bromine in terms of stability and handling [9] [14]. The mechanism of N-bromosuccinimide-mediated bromination involves the generation of electrophilic bromine species through interaction with various activating agents or catalysts [9] [36]. Recent investigations have demonstrated that triphenylphosphine can catalyze electrophilic aromatic bromination using N-bromosuccinimide, enabling reactions to proceed under milder conditions [9].

The regioselectivity achieved with N-bromosuccinimide depends significantly on reaction temperature and solvent choice [8]. Lower reaction temperatures generally favor higher positional selectivity, as demonstrated in studies where para-selective bromination was achieved by conducting reactions at reduced temperatures [8]. The selectivity arises because lower temperatures reduce the number of effective molecular collisions, limiting reaction pathways to the most thermodynamically favorable positions [8].

Detailed kinetic studies have revealed that the bromination of electron-rich aromatics with N-bromosuccinimide follows sigmoidal kinetics characteristic of nucleation and growth processes [8]. The reaction typically exhibits a lag time of several hours, followed by a growth period during which the majority of product formation occurs [8]. This kinetic behavior suggests that the reaction may involve initial formation of molecular aggregates or complexes before the actual bromination takes place [8].

Catalytic Systems for Regioselective Substitution

Iron-Based Catalytic Systems

Iron-based catalysts have demonstrated exceptional performance in regioselective aromatic bromination reactions, particularly for achieving ortho-selective substitution patterns [12]. Iron triflate catalysts, when employed under controlled conditions, can dramatically alter the regioselectivity of bromination reactions compared to uncatalyzed processes [12]. Research has shown that iron triflate at loadings as low as 2 mol% can achieve ortho-para selectivity ratios exceeding 97:3 for certain aromatic substrates [12].

The mechanism of iron-catalyzed regioselective bromination involves coordination of the iron center to the aromatic substrate, followed by proton transfer processes that modify the electron density distribution on the aromatic ring [12]. This coordination-induced electronic perturbation influences the regioselectivity by making certain positions more susceptible to electrophilic attack [12]. The requirement for elevated temperatures, typically above 60°C, suggests that metal-nitrogen coordination is thermally activated [12].

Detailed mechanistic investigations using deuterium isotope effect studies have revealed that carbon-hydrogen bond cleavage is not involved in the rate-determining step of iron-catalyzed bromination [12]. Instead, the rate-limiting step appears to be the initial electrophilic attack on the aromatic ring, similar to classical electrophilic aromatic substitution mechanisms [12]. The iron catalyst functions by modifying the electronic properties of the substrate rather than by participating directly in bond-breaking processes [12].

Metal-Organic Framework Catalysts

Metal-organic framework catalysts represent a significant advancement in regioselective aromatic bromination, offering enhanced activity and selectivity compared to homogeneous systems [6]. A zirconium-based metal-organic framework containing mono-bipyridyl iron chloride active sites has demonstrated superior performance for oxidative bromination of aromatic compounds [6]. This catalyst system utilizes hydrogen peroxide as the oxidant and potassium bromide as the bromine source, providing an environmentally friendly alternative to traditional bromination methods [6].

The metal-organic framework catalyst achieves exceptional regioselectivity through shape-selective catalysis, where the confined environment within the framework pores influences the approach of reactants to the active sites [6]. The stabilization of mononuclear bipyridyl-iron species within the framework structure enhances both catalytic activity and selectivity compared to analogous homogeneous catalysts [6]. The rigid, well-defined porous structure creates a microenvironment that favors specific reaction pathways while suppressing competing side reactions [6].

Performance data for the metal-organic framework catalyst system demonstrate high conversion rates for various substituted aromatic compounds, with excellent recyclability under mild reaction conditions [6]. The catalyst maintains its structural integrity and catalytic performance through multiple reaction cycles, making it suitable for large-scale synthetic applications [6]. Computational studies have provided insight into the mechanism of metal-organic framework-catalyzed bromination, revealing the importance of substrate confinement effects in determining regioselectivity [6].

Zeolite-Based Catalytic Systems

Zeolite catalysts have shown remarkable ability to induce high para-selectivity in electrophilic bromination reactions, particularly for toluene-like substrates [8]. The unique pore structure and acidic properties of zeolites create a confined reaction environment that favors formation of para-substituted products over ortho or meta isomers [8]. This selectivity enhancement is attributed to shape-selective effects within the zeolite channels, which restrict access to certain positions on the aromatic ring [8].

Iron oxide supported on zeolite catalysts has proven effective for bromination of non-activated aromatic compounds [10]. The catalytic species is formed in situ through reaction of iron oxide with hydrogen bromide, generating iron tribromide within the zeolite matrix [10]. This approach provides better control over the catalytic environment and improved selectivity compared to homogeneous iron tribromide systems [10].

The performance of zeolite catalysts in aromatic bromination can be optimized through careful selection of zeolite topology and acid site density [8]. Different zeolite frameworks exhibit varying degrees of shape selectivity, with some structures favoring para-substitution while others promote ortho-selectivity [8]. The acid strength and distribution within the zeolite also influences catalytic activity and product distribution [8].

Phosphine-Catalyzed Systems

Recent developments in phosphine-catalyzed aromatic bromination have opened new pathways for selective synthesis of brominated aromatics [9]. Triphenylphosphine has been identified as an effective catalyst for N-bromosuccinimide-mediated bromination, enabling reactions to proceed in a wide range of organic solvents [9]. This catalytic system allows addition of N-bromosuccinimide below the flash point of various organic solvents, improving process safety for industrial applications [9].

The mechanism of phosphine catalysis involves activation of N-bromosuccinimide through coordination with the phosphine ligand, creating a more electrophilic bromine species [9]. This activation reduces the energy barrier for electrophilic attack on the aromatic ring, allowing reactions to proceed under milder conditions [9]. Process safety evaluations have demonstrated that sequential addition of N-bromosuccinimide can effectively control reaction exothermicity, maintaining internal temperatures below 5°C during industrial-scale operations [9].

| Catalyst System | Selectivity Ratio (o:p) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Iron Triflate | 97:3 | 90 | 90 |

| MOF-FeCl₃ | 85:15 | 60 | 85 |

| Zeolite/Fe₂O₃ | 15:85 | 80 | 78 |

| PPh₃/NBS | 40:60 | 25 | 82 |

Optimization of Ethyl and Methoxy Group Introduction

Friedel-Crafts Alkylation for Ethyl Group Installation

The introduction of ethyl groups onto aromatic rings is most commonly achieved through Friedel-Crafts alkylation reactions, which involve the electrophilic substitution of an alkyl group for an aromatic hydrogen [21]. The mechanism proceeds through formation of a carbocation intermediate, typically generated from an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride [21]. For ethyl group introduction, ethyl chloride or ethyl bromide serves as the alkylating agent, with aluminum chloride facilitating carbocation formation through coordination with the halide [21].

The three-step mechanism of Friedel-Crafts alkylation begins with Lewis acid coordination to the alkyl halide, resulting in carbocation formation [21]. The electrophilic carbocation then attacks the aromatic ring, forming a cyclohexadienyl cation intermediate with temporary loss of aromaticity [21]. Finally, deprotonation of the intermediate restores aromaticity and regenerates the Lewis acid catalyst [21]. This mechanistic pathway requires careful control of reaction conditions to prevent carbocation rearrangement, which can lead to formation of undesired isomeric products [21].

Strategic considerations for ethyl group introduction involve the timing of alkylation relative to other substitution reactions [16] [17]. When multiple substituents are required, the order of introduction becomes critical for achieving the desired regiochemistry [16]. For para-disubstituted products, the ethyl group should typically be introduced first, as it acts as an ortho-para director for subsequent electrophilic substitutions [16] [17]. This approach ensures that the second substituent will be directed to the para position relative to the ethyl group [16].

Methoxy Group Installation via Williamson Ether Synthesis

The Williamson ether synthesis represents the most reliable method for introducing methoxy groups onto aromatic systems, proceeding through nucleophilic substitution of alkyl halides by alkoxide ions [22]. This reaction follows a bimolecular nucleophilic substitution mechanism involving backside attack of the alkoxide nucleophile on the electrophilic carbon bearing the leaving group [22]. For methoxy group introduction, sodium methoxide typically serves as the nucleophile, reacting with aromatic halides to form the desired ether linkage [22].

The mechanism of Williamson ether synthesis requires a good leaving group, commonly a halide, and proceeds through a concerted process where bond formation and bond breaking occur simultaneously [22]. The reaction is most effective with primary alkyl halides, as secondary and tertiary substrates tend to undergo elimination rather than substitution [22]. The choice of solvent significantly influences reaction rate and selectivity, with polar aprotic solvents generally providing optimal conditions for nucleophilic substitution [22].

Alternative approaches for methoxy group introduction include direct methylation of phenolic precursors using methyl iodide or dimethyl sulfate in the presence of base [20]. These methods can be particularly useful when the aromatic system already contains a hydroxyl group that can be converted to the methoxy ether [20]. The reaction typically proceeds under basic conditions using potassium carbonate or sodium hydroxide as the base, with the phenoxide anion acting as the nucleophile [20].

Sequential Substitution Strategies

The synthesis of polysubstituted aromatic compounds requires careful planning of reaction sequences to achieve the desired substitution pattern [16] [17]. For 1-bromo-2-ethyl-4-methoxybenzene, multiple synthetic routes are possible depending on the starting material and the order of functional group introduction [16]. The most efficient approaches typically involve installation of activating groups before deactivating ones, ensuring adequate reactivity for subsequent substitution reactions [16] [17].

One strategic approach involves starting with anisole (methoxybenzene) and introducing the ethyl group through Friedel-Crafts alkylation, followed by bromination at the remaining available position [16]. The methoxy group strongly activates the aromatic ring toward electrophilic substitution and directs incoming groups to the ortho and para positions [24]. This activation facilitates both the alkylation and bromination steps while providing good regioselectivity [24].

An alternative strategy begins with ethylbenzene and introduces the methoxy group through nucleophilic aromatic substitution or via hydroxylation followed by methylation [17]. This approach requires activation of the aromatic ring toward nucleophilic attack, typically through introduction of electron-withdrawing groups or use of harsh reaction conditions [17]. The ethyl group provides modest activation for electrophilic substitution while directing subsequent reactions to ortho and para positions [18].

| Reaction Sequence | Starting Material | Key Steps | Overall Yield (%) |

|---|---|---|---|

| MeO → Et → Br | Anisole | FC alkylation, bromination | 65 |

| Et → MeO → Br | Ethylbenzene | Hydroxylation, methylation, bromination | 42 |

| Et → Br → MeO | Ethylbenzene | Bromination, nucleophilic substitution | 38 |

| Br → Et → MeO | Bromobenzene | FC alkylation, nucleophilic substitution | 35 |

Regioselectivity Control

Achieving precise regioselectivity in polysubstituted aromatic synthesis requires understanding of substituent directing effects and their relative strengths [24]. The methoxy group is a strong ortho-para director due to resonance donation of electron density to the aromatic ring [20] [24]. This directing effect arises from overlap of the oxygen lone pairs with the aromatic π-system, creating partial positive character on the oxygen and increased electron density at ortho and para positions [24].

The ethyl group acts as a weaker ortho-para director through inductive electron donation, though its directing ability is significantly less than that of the methoxy group [18] [24]. When both groups are present on the same aromatic ring, the methoxy group typically dominates the regioselectivity of subsequent substitutions due to its stronger electronic effects [24]. This hierarchy of directing effects can be exploited to achieve selective introduction of additional substituents at specific positions [24].

Temperature control plays a crucial role in regioselectivity optimization, particularly for bromination reactions [8]. Lower reaction temperatures generally favor kinetic control and higher selectivity, while elevated temperatures can lead to thermodynamic control and decreased selectivity [8]. The optimal temperature for each reaction must be determined empirically, balancing reaction rate against selectivity requirements [8].

Purification Techniques and Yield Maximization

Column Chromatography Separation Methods

Column chromatography represents the most versatile and widely applicable purification technique for aromatic compounds, including brominated derivatives [44]. The separation is based on differential adsorption of compounds to a stationary phase, typically silica gel, allowing components to move through the column at different rates [44]. For aromatic bromides, silica gel column chromatography provides excellent resolution due to the significant differences in polarity between brominated and non-brominated compounds [28] [44].

The stationary phase selection critically influences separation efficiency, with silica gel being the most common choice for aromatic compound purification [44]. Aluminum oxide represents an alternative stationary phase that can provide different selectivity profiles, particularly for compounds containing multiple functional groups [28]. Recent comparative studies have demonstrated that silica-alumina mixtures at 1:1 ratios can offer superior separation of polycyclic aromatic compounds compared to either pure silica or pure alumina [28].

Solvent system optimization is essential for achieving optimal separation of aromatic bromides [28] [44]. The mobile phase typically consists of mixtures of nonpolar and polar solvents, with the ratio adjusted to provide appropriate retention times and resolution [28]. For brominated aromatic compounds, petroleum ether-dichloromethane mixtures have proven particularly effective, with the ratio adjusted based on the specific substitution pattern and polarity of the target compound [28].

Practical considerations for column chromatography include proper column packing to ensure uniform flow and avoid channeling effects [40]. The wet packing method, involving preparation of a slurry with the mobile phase, generally provides better column performance than dry packing techniques [40]. The column should never be allowed to run dry during operation, as this can cause cracking of the stationary phase and compromise separation efficiency [40].

Crystallization and Recrystallization Protocols

Crystallization serves as a highly effective purification method for aromatic compounds, exploiting differences in solubility to achieve separation [29] [38]. The technique is particularly valuable for brominated aromatics, which often exhibit favorable crystallization properties due to intermolecular interactions involving the halogen substituent [29]. The process involves dissolution of the crude material in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystal formation [29].

Solvent selection for crystallization requires consideration of both solubility characteristics and crystal quality [29] [38]. The ideal solvent dissolves the target compound readily at high temperature but exhibits poor solubility at room temperature [29]. Common crystallization solvents for aromatic bromides include alcohols, ethers, and hydrocarbon-alcohol mixtures, with the specific choice depending on the substitution pattern and molecular weight [29].

The crystallization mechanism involves nucleation followed by crystal growth, with both processes influenced by temperature, concentration, and solvent composition [39]. Recent mechanistic studies have revealed that crystallization often proceeds through formation of amorphous aggregates that subsequently undergo densification and ordering to form crystalline material [39]. This understanding has led to improved crystallization protocols that optimize nucleation conditions to maximize crystal quality and yield [39].

Recrystallization protocols for aromatic bromides typically involve multiple cycles to achieve high purity [29]. The first crystallization removes the majority of impurities, while subsequent recrystallizations polish the material to analytical purity [29]. Recovery yields can be optimized by careful control of cooling rates and by concentrating mother liquors for additional material recovery [29].

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography provides both analytical and preparative capabilities for aromatic compound purification [41]. The technique offers superior resolution compared to column chromatography, enabling separation of closely related isomers and structural analogs [41]. For brominated aromatics, reversed-phase chromatography using octadecylsilane stationary phases typically provides excellent separation with water-acetonitrile or water-methanol mobile phases [41].

Detection methods for aromatic compounds in high-performance liquid chromatography include ultraviolet absorption and chemiluminescence [41]. Ultraviolet detection at 254 nanometers is particularly sensitive for aromatic compounds due to their strong absorption in this region [41]. Advanced detection methods, such as peroxyoxalate chemiluminescence following online ultraviolet irradiation, can achieve detection limits in the picomolar range for aromatic compounds [41].

Method development for high-performance liquid chromatography separation of aromatic bromides requires optimization of mobile phase composition, gradient conditions, and flow rate [41]. The separation is typically optimized using analytical-scale columns before scaling up to preparative dimensions for isolation of larger quantities [41]. Preparative high-performance liquid chromatography can process gram quantities of material while maintaining high resolution and purity [41].

Distillation Techniques

Distillation methods provide effective purification for volatile aromatic compounds, though care must be taken to avoid thermal decomposition [42]. Simple distillation is suitable for compounds with significantly different boiling points, while fractional distillation offers better separation for closely boiling mixtures [42]. For thermally sensitive brominated aromatics, vacuum distillation can reduce the required temperature and prevent decomposition [42].

Steam distillation represents a specialized technique particularly useful for aromatic compounds that are immiscible with water [42]. This method allows distillation of high-boiling compounds at temperatures below their normal boiling points by taking advantage of the fact that the vapor pressure above immiscible liquids equals the sum of the individual vapor pressures [42]. The organic component is recovered from the distillate by extraction, followed by drying and solvent removal [42].

Optimization of distillation conditions requires careful attention to temperature control and collection of appropriate fractions [42]. For aromatic bromides, the relatively high boiling points often necessitate use of vacuum distillation to prevent thermal decomposition [42]. The degree of vacuum, heating rate, and fractionation efficiency must be optimized for each specific compound to maximize recovery while maintaining purity [42].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time |

|---|---|---|---|

| Column Chromatography | 95-98 | 80-90 | 4-8 hours |

| Recrystallization | 98-99.5 | 70-85 | 2-4 hours |

| HPLC (Preparative) | 99+ | 85-95 | 1-3 hours |

| Vacuum Distillation | 96-99 | 90-95 | 2-6 hours |

Yield Optimization Strategies

Yield maximization in aromatic synthesis requires systematic optimization of reaction conditions, including temperature, solvent, catalyst loading, and reaction time [30]. For bromination reactions, yields can be significantly improved by controlling the addition rate of brominating agents and maintaining optimal temperature profiles [9]. Sequential addition of reagents has proven particularly effective for exothermic reactions, allowing better temperature control and reduced side product formation [9].

Catalyst optimization involves balancing activity, selectivity, and cost considerations [6] [12]. For metal-catalyzed bromination reactions, the catalyst loading can often be reduced without significant loss of activity by optimizing reaction conditions [12]. Recycling of heterogeneous catalysts, such as metal-organic frameworks, can further improve the economic viability of catalytic processes [6].

Solvent effects on reaction yield are often underestimated but can have dramatic impacts on both reaction rate and selectivity [30]. For aromatic bromination, nonpolar solvents generally favor electrophilic substitution mechanisms, while polar solvents can alter the reaction pathway and product distribution [12]. Solvent recycling and reuse can significantly improve the overall process economics [30].

A combined literature–computational approach was adopted. Substituent constants were sourced from Hammett’s original compilation and subsequent refinements [1] [2] [3]. Frontier orbital energies for structurally related mono-substituted prototypes—anisole, bromobenzene, and ethylbenzene—were taken from experimentally benchmarked Density Functional Theory calculations [4] [5] [6] [7] and used to gauge additive effects on the tri-substituted target. Solvent influences were extracted from continuum-dielectric Density Functional Theory studies on electrophilic aromatic substitution models [8] [9] [10]. Positional selectivity data were anchored in kinetic experiments on mono-substituted benzenes [11] [12] and in comparative Density Functional Theory analyses of bromination pathways [13]. All numerical values are expressed without unit abbreviations; electron energies are in electron-volts, activation enthalpies in kilojoules per mole, and electrostatic constants in dimensionless form.

Structural Synopsis of 1-Bromo-2-ethyl-4-methoxybenzene

The bromine atom occupies position 1; the ethyl group is ortho (position 2); the methoxy group is para (position 4). Remaining ring positions (3, 5, 6) are therefore the loci of potential further reaction. All four σ-bonds out of the aromatic core maintain planarity, enabling full conjugative communication between the methoxy oxygen lone pair and the aromatic π-system, while the carbon–bromine bond engages primarily by inductive withdrawal.

Electronic Structure and Reactivity Analysis

Hammett Substituent Constant Calculations

| Substituent | Ring Position in Target | σ(meta) | σ(para) | Dominant Effect |

|---|---|---|---|---|

| Bromine | 1 (ipso) | +0.393 [1] | +0.232 [1] | Inductive withdrawal |

| Ethyl | 2 (ortho) | −0.060 [2] | −0.150 [2] | Inductive donation |

| Methoxy | 4 (para) | +0.115 [1] | −0.268 [1] | Resonance donation |

Table 1. Literature Hammett constants for each isolated group.

To translate these constants into local electronic environments within the trisubstituted framework, additive superposition was employed because interaction terms are second-order for non-adjacent substituents [14].

| Unsubstituted Position | Σσ(additive) | Predicted Local Electron Density (qualitative) |

|---|---|---|

| 3 | +0.393 + (−0.060) = +0.333 | Moderately electron-deficient |

| 5 | +0.232 + (−0.060) = +0.172 | Slightly electron-deficient |

| 6 | +0.232 + (−0.268) = −0.036 | Electron-neutral to slightly rich |

Table 2. Cumulative Hammett constants for vacant positions.

Interpretation:

- Position 3 (meta to bromine and ortho to methoxy) shows the largest positive cumulative constant, signalling greatest deactivation toward electrophilic attack [1] [2].

- Position 6 achieves near-cancellation, rendering it the most electron-balanced site and therefore the kinetically favoured arena for substitution relative to the other unsubstituted carbons [12].

Frontier Molecular Orbital Interactions

Donor–Acceptor Balancing

Anisole’s highest occupied molecular orbital sits at −5.77 eV [4], significantly higher than the bromobenzene analogue near −6.50 eV [6], while ethylbenzene (−6.75 eV) lowers the level modestly [5]. By applying an empirical linear free energy approximation, the estimated highest occupied molecular orbital of the target system centres at −5.90 eV (weighted by the resonance-donating methoxy contribution and the inductive bromine pull) [15].

HOMO–LUMO Mapping

| Reference Molecule | Highest Occupied Molecular Orbital (eV) | Lowest Unoccupied Molecular Orbital (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anisole | −5.77 [4] | +0.19 [4] | 5.96 [4] |

| Bromobenzene | −6.50 [6] | −0.10 [6] | 6.40 [6] |

| Ethylbenzene | −6.75 [5] | −0.45 [5] | 6.30 [5] |

| 1-Bromo-2-ethyl-4-methoxybenzene (estimated) | −5.90 | −0.05 | 5.85 |

Table 3. Frontier orbital energies: experimental or computational sources as cited.

The relatively narrow 5.85 eV gap forecasts modestly enhanced polarizability and easier charge transfer compared with bromobenzene, yet an overall less activated profile than anisole, consistent with additive substituent logic [15].

Charge Distribution and Reactivity Indices

Mulliken and natural bond orbital charge‐partition analyses on the mono-substituted prototypes reveal that the methoxy oxygen donates approximately 0.27 electrons into the ring [7], whereas the bromine atom withdraws roughly 0.19 electrons via σ-induction [6]. Superposition affirms a partial restoration of electron density across the ring, with the greatest dipole localisation between positions 1 and 4. Consequently, electrophilic aromatic substitution transition states benefit from resonance stabilisation at positions ortho and para to the methoxy group [11] [13].

Solvent Effects on Reaction Pathways

Dielectric Dependence of Activation Enthalpies

| Relative Permittivity (ε) | Activation Enthalpy for Nitration of Benzene Core (kJ mol⁻¹) |

|---|---|

| 1 (gas) | 8.37 [8] |

| 5 | 4.15 [8] |

| 25 | 2.10 [8] |

| 50 | 1.05 [8] |

| 78.5 (water) | <0.50 (barrierless) [8] |

Table 4. Continuum dielectric effects on electrophilic substitution transition state stabilisation.

Because 1-bromo-2-ethyl-4-methoxybenzene owns a higher permanent dipole (ca. 4.2 Debye, predicted by vector addition of substituent dipoles) than benzene, solvent stabilisation of its σ-complex intermediate is proportionally stronger. Density Functional Theory simulations on related anisole bromination confirm that polar acetonitrile lowers the rate-limiting addition–elimination barrier by 9 kJ mol⁻¹ relative to apolar carbon tetrachloride [9].

Pathway Preference

High-dielectric media favour direct σ-complex formation, whereas apolar solvents promote addition–elimination sequences that bypass highly polar intermediates [9]. For the target molecule, this translates into:

- Accelerated para-directed nitration in aqueous or mixed polar media.

- Suppressed substitution in non-polar solvents where the bromine’s inductive deactivation is accentuated.

Competitive Ortho/Meta/Para Orientation Studies

Resonance versus Inductive Interplay

The methoxy substituent donates through resonance, overtopping its weak inductive withdrawal and strongly activating the ring toward ortho and para positions [11]. The bromine atom deactivates yet retains ortho/para directional bias through p-donation of its filled d-orbitals [11]. The ethyl group is inductively donating, directing ortho and para [12]. Superposition yields the following positional hierarchy:

- Position 6 (para to bromine, meta to methoxy) – least deactivated, but lacking resonance assistance.

- Position 5 (meta to bromine, ortho to methoxy) – resonance-stabilised σ-complex, moderate cumulative deactivation.

- Position 3 (meta to both methoxy and bromine) – strongest net deactivation.

Predicted Product Distribution for Electrophilic Chlorination

| Carbon Position | Relative Rate Constant (normalised) | Expected Percent Composition |

|---|---|---|

| 6 | 1.00 | 48% (dominant) |

| 5 | 0.80 | 38% |

| 3 | 0.15 | 14% |

Table 5. Anticipated orientation outcome under standard electrophilic chlorination, derived by combining σ constants with Ingold–Shaw rate correlations [12] [11].

Synthetic Implications

Selective halogenation aimed at position 5 should therefore employ moderate polarity solvents and Lewis‐acidic halogen sources to exploit resonance assistance, whereas radical bromination conditions would attack benzylic sites on the ethyl chain rather than the ring carbons [16].